molecular formula C16H19N3O2 B2475736 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034504-11-3

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2475736
CAS No.: 2034504-11-3
M. Wt: 285.347
InChI Key: CRJQOMJRHHWQRD-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is synthesized separately and then attached to the piperidine-pyridine intermediate through a coupling reaction.

    Final Coupling: The final step involves coupling the furan ring with the piperidine-pyridine intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide
  • N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide
  • N-((1-(pyridin-4-yl)piperidin-3-yl)methyl)furan-2-carboxamide

Uniqueness

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and implications for therapeutic applications based on various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of furan derivatives with piperidine and pyridine moieties. The structural framework includes a furan ring, a piperidine ring, and a pyridine substituent, which are known to contribute to the compound's biological properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyridine derivatives, including those structurally related to this compound. These compounds have shown promising activity against various cancer cell lines. For instance, the presence of hydroxyl groups in similar structures has been associated with lower IC50 values in HeLa and MCF-7 cell lines, indicating enhanced antiproliferative activity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)
Compound AHeLa0.058
Compound BMCF-70.035
N-(2-(4-chloro-phenoxy)-phenylamino)-methyl-acetamideCCRF-CEM0.010

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit GSK-3β activity, which plays a crucial role in various cellular processes including cell cycle regulation and apoptosis .

Structure–Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications on the piperidine and pyridine rings can significantly influence the binding affinity and selectivity towards biological targets.

Key Findings:

  • Pyridine Substitution : The position and type of substituents on the pyridine ring can enhance or diminish biological activity. For instance, electron-donating groups generally improve antiproliferative effects.
  • Piperidine Modifications : Alterations in the piperidine structure have been explored to optimize binding interactions with target proteins. The presence of specific functional groups has been correlated with increased potency against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Anticancer Activity : A study focused on a series of pyridine derivatives demonstrated that structural modifications led to significant variations in anticancer activity against multiple cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) .
  • Antimicrobial Properties : Research has shown that related compounds exhibit notable antibacterial and antifungal activities. For example, some derivatives displayed minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria .

Table 2: Biological Activities of Related Compounds

Activity TypeCompoundTarget Organism/Cell LineMIC/IC50 (µM)
AnticancerN-(2-(4-chloro...HeLa0.058
AntibacterialCompound CS. aureus0.0039
AntifungalCompound DC. albicans3.125

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(15-2-1-11-21-15)18-12-13-5-9-19(10-6-13)14-3-7-17-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJQOMJRHHWQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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